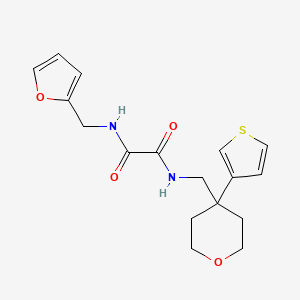

N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c20-15(18-10-14-2-1-6-23-14)16(21)19-12-17(4-7-22-8-5-17)13-3-9-24-11-13/h1-3,6,9,11H,4-5,7-8,10,12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODKTKNWZDVHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multi-step organic reactions.

Biological Activity

N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound notable for its unique structure that integrates both furan and thiophene moieties. This compound has shown potential in various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S, indicating the presence of significant functional groups that contribute to its biological activity. The structure consists of:

- Furan ring : Enhances the compound's reactivity and potential for interaction with biological targets.

- Thiophene moiety : Known for its electronic properties, which may influence binding interactions.

- Tetrahydropyran unit : Provides a cyclic structure that may affect the compound's pharmacokinetics.

The biological activity of N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is hypothesized to involve interactions with specific enzymes or receptors. The furan and thiophene rings facilitate binding through hydrogen bonding and π–π interactions, which can modulate enzyme activity or receptor function, leading to various biological effects .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their antibacterial and antimycobacterial activities against standard and clinical strains. The minimal inhibitory concentrations (MICs) were determined, revealing effective inhibition at concentrations ranging from 0.25 to 16 µg/mL against various bacterial strains .

Cytotoxicity

Cytotoxicity assessments against human cancer cell lines have indicated that certain derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds derived from furan and thiophene structures have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 21.1 µM to 34 µM .

Case Studies

Several case studies highlight the biological potential of compounds related to N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide:

- Antibacterial Studies : A study demonstrated that a derivative exhibited potent activity against Staphylococcus epidermidis with an MIC of 4 µg/mL, suggesting strong antibacterial potential .

- Anticancer Activity : In vitro studies on similar oxalamides showed significant anti-proliferative effects against MCF-7 breast cancer cells, indicating potential therapeutic applications in oncology .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The oxalamide scaffold is versatile, with substitutions dictating pharmacological, physicochemical, and synthetic outcomes. Below is a detailed comparison with structurally or functionally related compounds from the evidence.

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide

- Substituents : Combines a thiazole ring (electron-deficient heterocycle) and 4-chlorophenyl group.

- Synthesis : 36% yield (single stereoisomer), LC-MS (APCI+) m/z: 479.12 (M+H+).

- Applications : Anti-HIV entry inhibitor targeting the CD4-binding site.

- Key Difference : Thiazole vs. thiophene in the target compound; thiazole's electron-withdrawing nature may alter binding affinity compared to thiophene's electron-rich properties .

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) ():

- Substituents: 2,4-Dimethoxybenzyl (polar, hydrogen-bond donor) and pyridinylethyl (basic nitrogen for solubility).

- Applications : Umami flavor agonist (FEMA 4233, Savorymyx® UM33).

- Key Difference : The target compound lacks polar methoxy groups but includes lipophilic thiophene and furan, suggesting divergent applications (e.g., CNS targets vs. flavor chemistry) .

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) ():

- Substituents : Chloro-fluorophenyl (electron-withdrawing) and 4-methoxyphenethyl (electron-donating).

- Synthesis : 64% yield; characterized by $ ^1H $ NMR and ESI-MS (m/z: 351.1 [M+H]+).

- Key Difference : Halogenated aryl groups enhance metabolic stability but may reduce solubility compared to the target compound's heterocycles .

Analogs with Tetrahydro-2H-pyran or Piperidine Moieties

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide ():

- Substituents : Isoxazole (polar heterocycle) and tetrahydro-2H-pyran-piperidine (rigid bicyclic system).

- Molecular Weight : 336.39; CAS: 2034509-26-3.

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(p-tolyl)oxalamide ():

- Substituents : Hydroxy-phenyl-tetrahydro-2H-pyran (chiral center) and p-tolyl (hydrophobic).

- Molecular Weight : 382.5; CAS: 2034259-14-4.

- Key Difference : Hydroxy and phenyl groups enhance hydrogen bonding and steric bulk, whereas the target compound's thiophene may prioritize hydrophobic interactions .

Critical Analysis of Structural and Functional Trends

Heterocycle Impact: Furan/Thiophene vs. Thiazole/Pyridine: Furan and thiophene enhance aromaticity and lipophilicity, favoring membrane penetration. Tetrahydro-2H-pyran: Conformational rigidity in the target compound may improve binding specificity compared to flexible alkyl chains in analogs like S336 .

Synthetic Accessibility :

- Yields for oxalamides range widely (23–64%), influenced by steric hindrance and purification challenges. The target compound’s bicyclic THP-thiophene moiety may require multi-step synthesis, akin to compound 16 in (23% yield with dimerization issues) .

Biological Relevance :

- Thiophene and furan are common in kinase inhibitors and GPCR modulators. The absence of polar groups (e.g., methoxy in S336) suggests the target compound may prioritize CNS or intracellular targets over extracellular receptors .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(furan-2-ylmethyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Coupling of furan-2-ylmethylamine with oxalyl chloride to form the oxalamide intermediate.

- Step 2: Functionalization of the tetrahydro-2H-pyran ring with thiophen-3-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Step 3: Final assembly via amide bond formation under carbodiimide-mediated coupling (e.g., EDC/HOBt).

Critical Parameters:

- Temperature control (<0°C for oxalyl chloride reactions to prevent side reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can structural confirmation of this compound be achieved?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, thiophene protons at δ 7.0–7.5 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals from the tetrahydro-2H-pyran and oxalamide moieties.

- Mass Spectrometry (HRMS):

- Exact mass matching for molecular formula validation (e.g., [M+H]⁺ ion).

- HPLC: Purity assessment using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace thiophen-3-yl with other heterocycles like pyridine or benzothiophene) and compare bioactivity.

- Computational Modeling:

- Molecular Docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or GPCRs).

- DFT Calculations to assess electronic effects of substituents on reactivity.

- Biological Assays:

- Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and correlate with structural features.

- Key Finding: Thiophene and furan moieties enhance π-π stacking with hydrophobic enzyme pockets .

Q. How can contradictory data in biological activity studies be resolved?

Answer: Contradictions often arise from:

- Purity Variability: Re-test compounds after rigorous purification (e.g., prep-HPLC).

- Assay Conditions: Standardize protocols (e.g., cell line passage number, serum concentration).

- Metabolic Stability: Use liver microsomes to assess compound degradation rates.

- Example: Inconsistent IC₅₀ values in kinase assays may reflect differences in ATP concentrations or incubation times .

Q. What experimental approaches are suitable for elucidating the mechanism of action?

Answer:

- Target Identification:

- Chemical Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS.

- CRISPR-Cas9 Screening to identify gene knockouts that confer resistance.

- Pathway Analysis:

- RNA-seq or phosphoproteomics to map downstream signaling effects.

- In Vivo Validation:

- Xenograft models to assess tumor growth inhibition (dose range: 10–50 mg/kg) .

Key Research Challenges

- Stereochemical Control: The tetrahydro-2H-pyran ring may introduce stereoisomers; chiral HPLC or asymmetric catalysis is required for resolution .

- Metabolite Identification: Use radiolabeled compounds (¹⁴C) and LC-MSⁿ to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.